molecular formula C7H7NO2 B2498097 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde CAS No. 1430463-82-3

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde

Cat. No. B2498097
CAS RN: 1430463-82-3
M. Wt: 137.138
InChI Key: HLLGIHNNWDNYJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-oxazolecarbaldehydes, including compounds similar to 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde, can be achieved through intramolecular cyclization of propargylamides. This process is facilitated by the treatment with a catalytic amount of Pd(II) salts in the presence of a stoichiometric amount of reoxidant agent. The method demonstrates good tolerance towards a variety of aryl, heteroaryl, and alkyl propargylamides, offering a valuable synthetic pathway that presents an alternative to the often unsatisfactory formylation on oxazole rings in terms of regioselectivity and yields (Beccalli et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde has not been explicitly detailed in the sources reviewed. However, the structure of related oxazole derivatives has been studied, indicating significant π-electron density delocalization within the oxazole ring, which is crucial for understanding the reactivity and interaction of such molecules (Boechat et al., 2010).

Chemical Reactions and Properties

Reactions involving oxazole derivatives are diverse and can lead to a wide range of products depending on the substrates and conditions employed. For instance, cyclopropanation and rearrangement processes have been observed in reactions involving oxazole-containing compounds, showcasing the chemical versatility and reactivity of these molecules (Sontakke et al., 2019).

Physical Properties Analysis

The physical properties of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde specifically have not been detailed in the available literature. However, the physical properties of oxazole derivatives, in general, are influenced by their molecular structure, including aspects such as delocalization of π-electron density and the presence of substituents, which affect their boiling points, melting points, and solubility (Boechat et al., 2010).

Chemical Properties Analysis

The chemical properties of oxazole derivatives are characterized by their reactivity towards a variety of chemical reagents. The presence of the oxazole ring imparts unique electrophilic and nucleophilic properties, allowing for diverse chemical transformations. These properties are harnessed in the synthesis of complex organic molecules, demonstrating the utility of oxazole derivatives in organic synthesis (Williams & Fu, 2010).

Scientific Research Applications

Synthesis of Dihydro-1,2-oxazine and Pyrrolo[1,2-b][1,2]oxazine Derivatives

A method was introduced for synthesizing dihydro-4H-1,2-oxazines through a Cloke-Wilson type ring expansion of aryl-substituted cyclopropane carbaldehydes. This process also facilitates the formation of hexahydro-2H-pyrrolo[1,2-b][1,2]oxazine derivatives, highlighting the versatility of cyclopropyl carbaldehydes in synthesizing complex heterocyclic structures (Kumar, Banerjee, & Kumar, 2020).

Novel Oxazole Derivatives and Insect Growth-Inhibiting Activities

Research has demonstrated the straightforward synthesis of 2-substituted-5-oxazolecarbaldehydes via propargylamides, leading to the creation of 2,5-disubstituted-1,3-oxazoles. These derivatives exhibit armyworm growth regulating activities, indicating potential applications in agriculture and pest management (Guo, Huang, Huang, & Qian, 2013).

Development of 5-Substituted Oxazoles and Oxazolines

A study highlighted an efficient route for synthesizing 5-substituted oxazoles and oxazolines, starting from aryl aldehydes and p-toluenesulfonylmethyl isocyanide under basic conditions. This process benefits from moderate to excellent yields, good functional group compatibility, and non-chromatographic purification, demonstrating a sustainable approach to synthesizing these derivatives (Mukku, Davanagere, Chanda, & Maiti, 2020).

Safety and Hazards

The safety information for 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGIHNNWDNYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde

CAS RN

1430463-82-3
Record name 5-cyclopropyl-1,2-oxazole-3-carbaldehyde
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